

A Technical Guide to the IUPAC Nomenclature of Substituted Propenyl Ethers

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Compound of Interest

Compound Name: *Propenyl ether*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted **propenyl ethers**. It is designed to assist researchers, scientists, and professionals in the field of drug development in accurately and unambiguously naming this class of organic compounds. This document outlines the systematic rules for naming, provides tabulated spectroscopic data for representative compounds, details a common synthetic protocol, and includes diagrams to illustrate the naming process and experimental workflow.

IUPAC Nomenclature of Substituted Propenyl Ethers

The IUPAC system provides a set of logical rules for naming organic compounds, ensuring that each compound has a unique name. For substituted **propenyl ethers**, the nomenclature is determined by identifying the principal functional group and the parent hydrocarbon chain.

Priority of Functional Groups

In the IUPAC system, functional groups are ranked by priority. When a molecule contains both a double bond (alkene) and an ether, the alkene has higher priority in determining the suffix of the name. Consequently, the ether is treated as a substituent and is named as an "alkoxy" group.

Systematic Naming Procedure

The systematic naming of a substituted **propenyl ether** follows these steps:

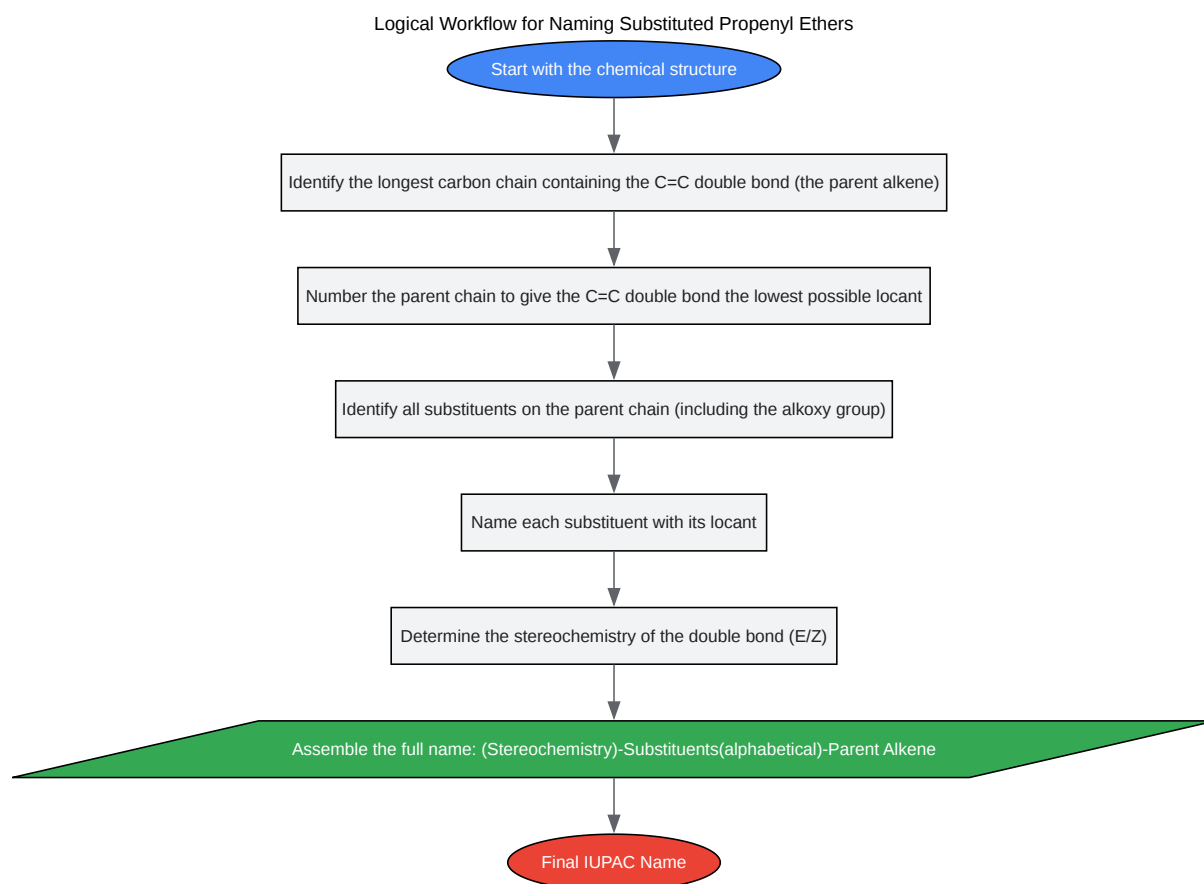
- **Identify the Parent Hydrocarbon:** The longest continuous carbon chain that contains the double bond of the propenyl group is the parent chain. The parent name is derived from the corresponding alkane, with the "-ane" suffix replaced by "-ene".
- **Numbering the Parent Chain:** The chain is numbered from the end that gives the double bond the lowest possible locant (position number).
- **Identifying and Naming Substituents:** All groups attached to the parent chain that are not part of the main chain are considered substituents. The ether group is named as an "alkoxy" substituent (e.g., methoxy, ethoxy, benzyloxy). Other substituents are named according to standard IUPAC rules (e.g., chloro, methyl, nitro).
- **Assembling the Name:** The name is assembled in the following order:
 - Substituents are listed in alphabetical order, each preceded by its locant.
 - The name of the parent alkene (with the locant of the double bond placed just before the "-ene" suffix, or before the parent name).
 - Stereochemistry of the double bond is indicated by the prefixes (E)- or (Z)- at the beginning of the name, enclosed in parentheses.

Examples:

- (E)-1-methoxyprop-1-ene: The parent chain is propene. The double bond is at position 1. A methoxy group is attached to carbon 1. The (E) designation indicates the stereochemistry of the double bond.
- (Z)-1-ethoxyprop-1-ene: The parent chain is propene. The double bond is at position 1. An ethoxy group is at carbon 1. The (Z) designation indicates the stereochemistry.^[1]
- 2-ethoxyprop-1-ene: The parent chain is propene. The double bond is at position 1. An ethoxy group is on carbon 2.^{[2][3]}

Logical Workflow for IUPAC Nomenclature

The following diagram illustrates the decision-making process for naming a substituted propenyl ether.



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Caption: A flowchart outlining the systematic steps for determining the IUPAC name of a substituted **propenyl ether**.

Quantitative Data: Spectroscopic Information

The structural elucidation of substituted **propenyl ethers** relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize key spectroscopic data for a selection of these compounds.

NMR Spectroscopy Data

Proton (^1H) and Carbon-13 (^{13}C) NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.

Table 1: ^1H and ^{13}C NMR Chemical Shifts (δ) in ppm

Compound Name	Structure	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
(E)-1-methoxyprop-1-ene[4]	<chem>CH3-CH=CH-OCH3</chem>	Not available in search results	Not available in search results
(Z)-1-ethoxyprop-1-ene[1]	<chem>CH3-CH=CH-OCH2CH3</chem>	Not available in search results	Not available in search results
2-ethoxyprop-1-ene[2]	<chem>CH2=C(OCH2CH3)-CH3</chem>	Not available in search results	Not available in search results
(E)-1-ethoxyprop-1-ene[5]	<chem>CH3-CH=CH-OCH2CH3</chem>	Not available in search results	Not available in search results

Note: Specific, detailed NMR peak assignments for these compounds were not available in the provided search results. The table indicates the availability of data in principle.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Key IR Absorption Frequencies (ν) in cm^{-1}

Compound Name	C=C Stretch (ν , cm^{-1})	C-O Stretch (ν , cm^{-1})	=C-H Bend (ν , cm^{-1})
(E)-1-ethoxyprop-1-ene	~1650-1680	~1050-1250	~960-970 (trans)
(Z)-1-ethoxyprop-1-ene	~1650-1680	~1050-1250	~675-730 (cis)
2-ethoxyprop-1-ene	~1640-1650	~1050-1250	~880-900 (geminal)

Note: The values presented are typical ranges for the indicated functional groups and may vary slightly depending on the specific molecular environment.

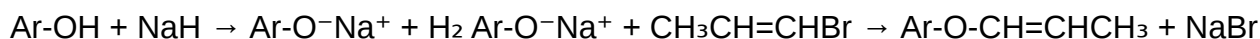
Experimental Protocols: Synthesis

The Williamson ether synthesis is a widely used and versatile method for the preparation of ethers, including substituted **propenyl ethers**. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

General Procedure for Williamson Ether Synthesis

This protocol outlines the general steps for synthesizing a substituted **propenyl ether** from a substituted phenol and a propenyl halide.

Reaction Scheme:



Materials:

- Substituted phenol (e.g., 4-chlorophenol)
- Sodium hydride (NaH)
- Anhydrous N,N-dimethylformamide (DMF)
- 1-Bromoprop-1-ene (E/Z mixture)

- Diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl)
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4)

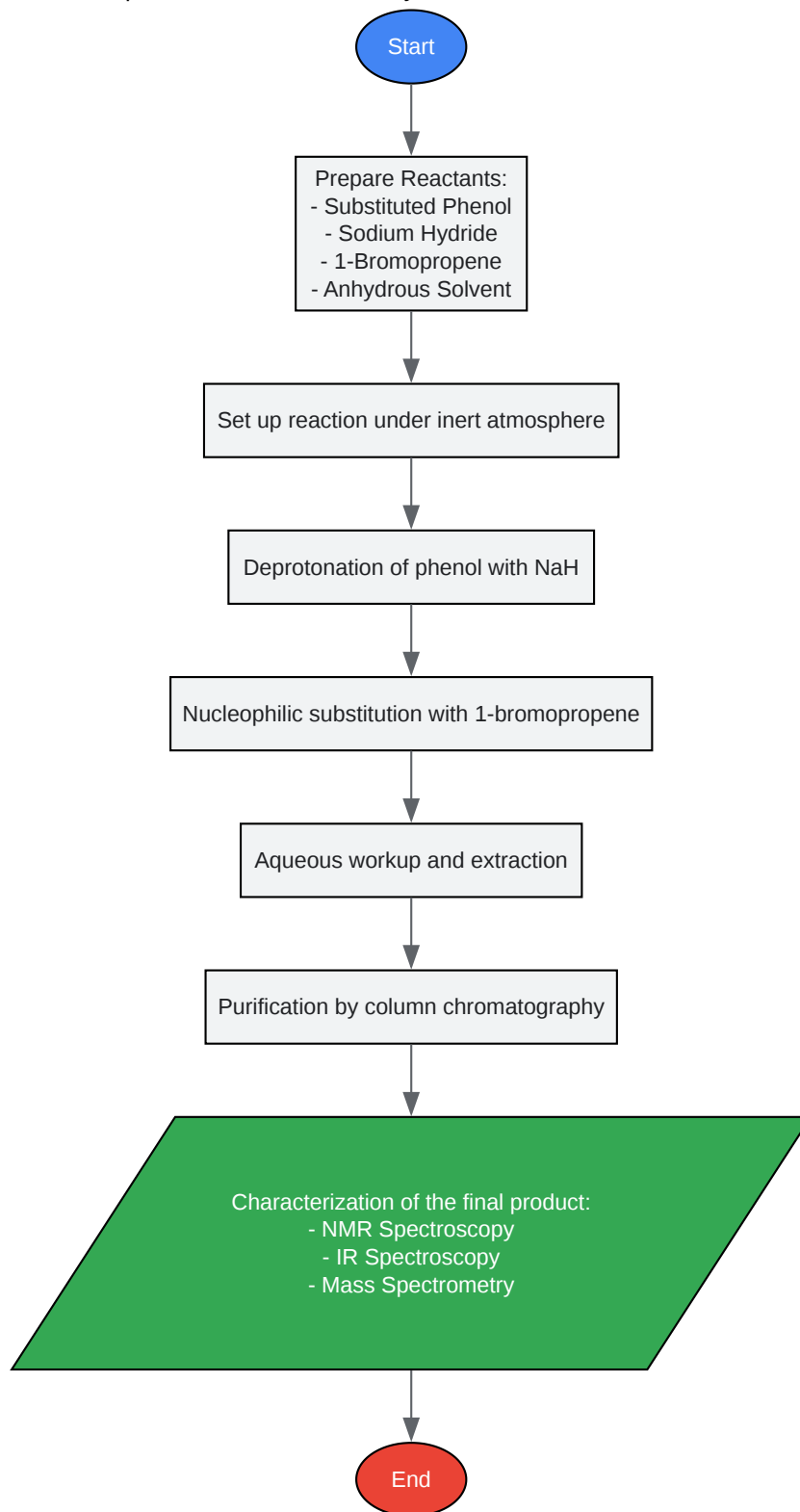
Procedure:

- To a solution of the substituted phenol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C.
- The reaction mixture is stirred at room temperature for 30 minutes.
- 1-Bromoprop-1-ene (1.2 eq) is added dropwise to the mixture at 0 °C.
- The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH_4Cl .
- The mixture is extracted with diethyl ether (3 x 50 mL).
- The combined organic layers are washed with water and brine, dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the desired substituted **propenyl ether**.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and characterization of a substituted **propenyl ether**.

Experimental Workflow for Synthesis and Characterization

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